CP-53631
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Overview
Description
“(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride” is a chemical compound. The “1R,4S” notation indicates the configuration of the chiral (stereogenic) centers in the molecule . The compound contains a tetrahydronaphthalen (a type of polycyclic aromatic hydrocarbon), a bromophenyl group, and a N-methylamine group .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D arrangement of atoms in the molecule. This compound likely has a complex 3D structure due to the presence of chiral centers .Scientific Research Applications
Synthesis and Derivatization
Development of Stereoselective Synthesis Processes : A large-scale stereoselective synthesis process for a structurally similar compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed, highlighting the compound's relevance as a synthetic intermediate. This process involves key steps like the synthesis of sulfinyl imine and its reduction to produce the desired amine center, achieving high yields and purity (Han et al., 2007).
Crystal Structure Analysis for Derivatives : The title compound's derivatives have been explored in crystallography, providing insights into their molecular structures and potential applications in further research. These studies contribute to understanding the compound's chemical behavior and its potential utility in various scientific applications (Zhang et al., 2006).
Mechanistic and Functional Insights
Understanding Oxidation Reactions : Research into the oxidation reactions of related azines led to the synthesis of compounds like 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one from similar naphthalene derivatives. These studies offer valuable mechanistic insights and potential applications of such compounds in various fields (Malkova et al., 2014).
Stereoselective Reduction Processes : The stereoselective reduction of acyl-protected derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine highlights the compound's role in synthesizing bioactive molecules. This research emphasizes the importance of stereochemistry in creating compounds with desired biological activities (Wei-dong, 2013).
Potential Applications and Effects
Investigation into Novel Receptors : Some derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine have shown to stimulate tyrosine hydroxylase activity in rodent brain tissue, suggesting the involvement of a novel neuromodulatory sigma-like receptor. This discovery points to the potential pharmacotherapeutic applications of these compounds in conditions where dopamine function modulation is important (Wyrick et al., 1993).
Enzymatic Routes to Amino Acid Enantiomers : The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and tetrahydronaphthalene analogues using Candida antarctica lipase B showcases an efficient chemoenzymatic pathway to synthesize cyclic α-quaternary α-amino acid enantiomers. This method provides a novel approach to producing these important building blocks with high enantioselectivity (Li et al., 2011).
Mechanism of Action
Target of Action
CP-53631, also known as (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
As an SSRI, this compound binds to the SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which allows it to continue to act on the postsynaptic neuron . This prolonged action of serotonin leads to enhanced serotonergic neurotransmission .
Biochemical Pathways
The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. Serotonin is involved in many physiological processes, including mood regulation, appetite, sleep, and cognition . Therefore, the increase in serotonin levels can have wide-ranging effects on these processes .
Pharmacokinetics
Like other ssris, it is likely to be well absorbed orally and widely distributed throughout the body . The compound is soluble in DMSO, which suggests it may have good bioavailability
Result of Action
The primary result of this compound’s action is an increase in serotonergic neurotransmission . This can lead to improvements in mood and other physiological processes regulated by serotonin . As an antidepressant, this compound may help alleviate symptoms of depression and other mood disorders .
Action Environment
The action of this compound, like other SSRIs, can be influenced by various environmental factors. For example, the presence of certain foods or drugs can affect the absorption and metabolism of this compound . Additionally, individual genetic variations can influence how effectively this compound works and how it is metabolized
Properties
IUPAC Name |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRVQZKRCFTHR-SQQLFYIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595087 |
Source
|
Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79836-56-9 |
Source
|
Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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